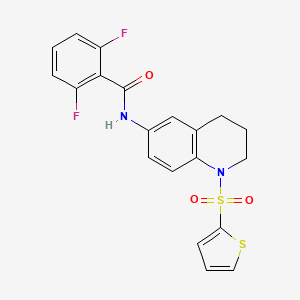
2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C20H16F2N2O3S2 and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,6-Difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a difluorobenzene moiety and a tetrahydroquinoline unit linked through a thiophene sulfonyl group. Its molecular formula is C16H16F2N2O3S2 with a molecular weight of approximately 386.4 g/mol .
Anticancer Potential
Preliminary studies suggest that this compound may act as an inhibitor of specific protein targets involved in cancer cell proliferation. Notably, compounds with similar structures have shown promise in inhibiting KIF18A , a motor protein associated with cancer metastasis.
Table 1: Comparison of Biological Activities
| Compound Name | Target Protein | Biological Activity |
|---|---|---|
| This compound | KIF18A | Inhibition of cancer cell proliferation |
| Similar Compound A | KIF18A | Moderate inhibition |
| Similar Compound B | KIF18A | High inhibition |
Antimicrobial and Anti-inflammatory Activities
The presence of thiophene and sulfonamide groups in the compound suggests potential antimicrobial and anti-inflammatory properties. Compounds with similar functionalities have been reported to exhibit significant antimicrobial activity against various pathogens.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays are essential for elucidating how this compound affects cellular processes .
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic pathways. An optimized route involves the coupling of fluorinated alcohols with appropriate sulfonyl chlorides .
Table 2: Synthetic Pathways
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Coupling | Fluorinated alcohol + Sulfonyl chloride |
| 2 | Cyclization | Formation of tetrahydroquinoline structure |
| 3 | Purification | Recrystallization to obtain pure compound |
Case Studies
Recent research has highlighted the compound's potential in various therapeutic contexts:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines.
- Antimicrobial Testing : Research indicated that compounds with thiophene and sulfonamide groups showed promising results against Gram-positive bacteria .
- Inflammation Models : In vivo studies revealed anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-8-9-17-13(12-14)4-2-10-24(17)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELAMJGDSDDDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














